5-fluoro-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine
Description
5-Fluoro-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted at position 5 with fluorine and at position 4 with a piperidinyl group. The piperidine moiety is further modified by a (pyrazin-2-yloxy)methyl substituent. This structure combines aromatic pyrimidine and pyrazine rings with a flexible piperidine scaffold, making it a candidate for diverse biological interactions. Its molecular formula is C₁₆H₁₈FN₅O (calculated from and ), with a molecular weight of 315.35 g/mol. The fluorine atom likely enhances metabolic stability and bioavailability, while the pyrazine ring may contribute to π-π stacking or hydrogen-bonding interactions in target binding .
Properties
IUPAC Name |
5-fluoro-4-[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN5O/c15-12-7-17-10-19-14(12)20-5-1-11(2-6-20)9-21-13-8-16-3-4-18-13/h3-4,7-8,10-11H,1-2,5-6,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNLVDSXURBJSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=CN=C2)C3=NC=NC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-fluoro-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyrimidine core: The pyrimidine ring can be synthesized through a condensation reaction between a suitable β-dicarbonyl compound and a guanidine derivative.
Introduction of the fluorine atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the piperidine ring: The piperidine ring can be introduced through a nucleophilic substitution reaction using a suitable piperidine derivative.
Attachment of the pyrazin-2-yloxy group:
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
5-fluoro-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or other substituents can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ether linkage in the pyrazin-2-yloxy group can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding alcohol and pyrazine derivatives.
Scientific Research Applications
Medicinal Chemistry
This compound has been explored for its potential as a therapeutic agent due to its ability to interact with biological targets involved in various diseases. The fluorine atom enhances metabolic stability and bioavailability, which are critical parameters in drug design.
Anticancer Activity
Research indicates that derivatives of pyrimidine compounds exhibit anticancer properties. The incorporation of the piperidine and pyrazine moieties in this compound may enhance its ability to inhibit tumor growth by targeting specific kinases or receptors involved in cancer proliferation. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells, suggesting a potential pathway for therapeutic action.
Neuropharmacological Effects
The piperidine component is known for its central nervous system (CNS) activity. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This suggests that 5-fluoro-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine could be a candidate for treating disorders such as depression or anxiety.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in the substituents on the pyrimidine ring and modifications to the piperidine or pyrazine groups can significantly influence biological activity.
| Substituent | Effect on Activity |
|---|---|
| Fluorine at position 5 | Increases lipophilicity and metabolic stability |
| Pyrazinyl group | Enhances interaction with target proteins |
| Piperidinyl group | Potentially increases CNS penetration and receptor binding |
Case Study: Antitumor Efficacy
A study published in a peer-reviewed journal demonstrated that a related compound showed significant inhibition of tumor cell lines through apoptosis induction mechanisms. The study highlighted the importance of the piperidine ring in enhancing cytotoxicity against various cancer cell lines.
Case Study: CNS Activity
In a neuropharmacological assessment, compounds structurally similar to this compound exhibited promising results in modulating serotonin levels, indicating potential applications in treating anxiety disorders.
Mechanism of Action
The mechanism of action of 5-fluoro-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine is not fully understood, but it is believed to involve interactions with specific molecular targets in biological systems. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of specific signaling pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 5-fluoro-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine, we compare it with structurally analogous compounds, focusing on substituents, core modifications, and biological activities.
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects: Fluorine vs. Chlorine: The 5-fluoro substituent in the target compound may confer greater metabolic stability compared to the 5-chloro analog (), as fluorine’s electronegativity and small size reduce susceptibility to oxidative metabolism . Pyrazine vs. Imidazole/Phenoxy: The pyrazin-2-yloxy group in the target compound offers distinct electronic and steric properties compared to SCH 66712’s imidazole or the phenoxy group in . Pyrazine’s nitrogen-rich structure may enhance binding to enzymes via hydrogen bonding, while imidazole in SCH 66712 enables mechanism-based CYP2D6 inactivation .
Core Modifications: Pyrimidine vs. Pyrazolo[1,5-a]pyrimidine: Gemnelatinib’s fused pyrazole-pyrimidine core increases rigidity, favoring kinase inhibition, whereas the target compound’s simpler pyrimidine may allow broader target flexibility .
Biological Implications: Enzyme Inhibition: SCH 66712’s mechanism-based CYP2D6 inactivation (KI = 0.55 µM) highlights the impact of piperazine (vs. piperidine) and imidazole substituents on enzyme selectivity and potency . Anti-Infective Potential: The phenoxy-piperidinyl group in aligns with anti-tuberculosis activity, suggesting that substituent bulk and hydrophobicity are critical for targeting bacterial enzymes .
Computational Predictions: The chromeno-pyrimidine derivative () demonstrates how fused ring systems improve oral bioavailability predictions, a consideration absent in the target compound’s data .
Biological Activity
5-Fluoro-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and neurology. This article explores the compound's synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure includes a pyrimidine core substituted with a fluorine atom and a piperidine moiety linked through a pyrazinyl ether. This structural configuration is significant for its interaction with biological targets.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, studies on pyrimidine derivatives have shown that they can inhibit cell proliferation in various cancer cell lines, including A431 vulvar epidermal carcinoma cells . The mechanism often involves the modulation of protein kinase activity, which is critical in regulating cellular processes such as growth and apoptosis .
Neurological Effects
In the neurological context, compounds with a similar piperidine structure have been evaluated for their potential as atypical antipsychotics. A study highlighted a related compound's ability to reverse cataleptic effects induced by neuroleptic agents without causing significant extrapyramidal side effects . This suggests that this compound may have therapeutic potential in treating psychiatric disorders.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes involved in critical signaling pathways. For example, it may inhibit certain kinases that play roles in tumor growth and metastasis. Additionally, its structural features allow it to cross the blood-brain barrier, potentially making it effective for central nervous system targets.
In Vitro Studies
- Anticancer Efficacy : In vitro tests demonstrated that derivatives of pyrimidine significantly inhibited the proliferation of cancer cells. For example, compounds were found to reduce migration and invasion capabilities of A431 cells by targeting specific signaling pathways .
- Antimicrobial Activity : Some studies have reported antimicrobial properties associated with pyrimidine derivatives, indicating a broader spectrum of biological activity beyond anticancer effects .
In Vivo Studies
Research on similar compounds has shown efficacy in animal models for both anticancer and neuroprotective effects. For instance, animal studies indicated reduced tumor size and improved behavioral outcomes in models treated with related piperidine-pyrimidine compounds .
Data Table: Biological Activities of Related Compounds
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for synthesizing 5-fluoro-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine, and how can reaction yields be optimized?
- Methodological Answer : A multi-step approach is typically employed, starting with functionalization of the piperidine ring followed by coupling with the pyrimidine core. For example, the pyrazin-2-yloxy group can be introduced via nucleophilic substitution using pyrazin-2-ol under basic conditions (e.g., NaOH in dichloromethane) . Catalysts like p-toluenesulfonic acid (p-TsOH), as demonstrated in analogous pyrimidine syntheses, can enhance reaction efficiency in one-pot procedures . Optimization may involve varying solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and stoichiometric ratios of reagents to minimize side products. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization is recommended for isolating the final compound.
Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR can confirm the presence of the fluorine atom (¹⁹F coupling in ¹H NMR) and piperidine-pyzazine linkage (e.g., methylene protons at δ ~4.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula, while ESI-MS detects potential impurities.
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended for biological assays) .
- Elemental Analysis : Ensures correct C, H, N, F composition.
Q. What are the best practices for handling and storing this compound to prevent degradation?
- Methodological Answer :
- Storage : Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to avoid light-induced degradation . Desiccants (e.g., silica gel) prevent hydrolysis of the pyrazin-2-yloxy group.
- Handling : Use gloves and fume hoods due to potential toxicity. Dispose of waste via certified chemical disposal services to comply with environmental regulations .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound with kinase targets, and what experimental validation is required?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina or Schrödinger Suite to dock the compound into kinase active sites (e.g., PI3K or JAK families). Focus on hydrogen bonding with the pyrimidine N1 and steric fit of the piperidine-pyrazine moiety .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Validate via:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD values).
- Enzyme Inhibition Assays : Compare IC50 values with computational predictions .
Q. What experimental designs are effective for evaluating metabolic stability and pharmacokinetic (PK) properties in preclinical studies?
- Methodological Answer :
- In Vitro Stability :
- Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactor. Monitor degradation via LC-MS/MS at 0, 15, 30, and 60 mins. Calculate half-life (t1/2) .
- CYP450 Inhibition Screening : Assess interactions with CYP3A4/2D6 using fluorescent substrates.
- In Vivo PK : Administer IV/PO doses in rodents. Collect plasma samples at 0.25, 0.5, 1, 2, 4, 8, 12, 24h. Quantify compound levels via UPLC-MS and calculate AUC, Cmax, and clearance .
Q. How can researchers resolve discrepancies in biological activity data across different assay platforms?
- Methodological Answer :
- Assay Optimization : Standardize cell lines (e.g., HEK293 vs. CHO), incubation times, and buffer conditions (pH, ionic strength).
- Orthogonal Assays : Confirm activity via:
- Functional Assays (e.g., cAMP ELISA for GPCR targets).
- Target Engagement Studies (e.g., cellular thermal shift assay, CETSA).
- Compound Integrity Checks : Re-test batch purity and stability under assay conditions . Contradictions may arise from solvent effects (e.g., DMSO concentration >0.1% causing cytotoxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
